Cas no 2580250-74-2 (2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid)

2-(Benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. This compound is particularly valuable in medicinal chemistry and peptide synthesis, where the Cbz group serves as a versatile protecting amine, enabling selective deprotection under mild conditions. The fluorine substitution enhances metabolic stability and bioavailability, making it useful for designing bioactive molecules. The carboxylic acid moiety allows for further functionalization, facilitating its incorporation into larger scaffolds. Its well-defined structure and reactivity make it a reliable intermediate for pharmaceutical research, particularly in the development of CNS-targeting agents and protease inhibitors.
2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid structure
2580250-74-2 structure
Product Name:2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
CAS No:2580250-74-2
MF:C18H16FNO4
MW:329.322348594666
CID:5664787
PubChem ID:165895984
Update Time:2025-06-14

2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27730462
    • 2580250-74-2
    • 2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
    • 2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
    • Inchi: 1S/C18H16FNO4/c19-16-7-6-14(17(21)22)13-8-9-20(10-15(13)16)18(23)24-11-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,21,22)
    • InChI Key: SHPADTNEISLCPL-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=O)O)C2=C1CN(C(=O)OCC1C=CC=CC=1)CC2

Computed Properties

  • Exact Mass: 329.10633615g/mol
  • Monoisotopic Mass: 329.10633615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27730462-1g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2
1g
$1185.0 2023-09-10
Enamine
EN300-27730462-5g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2
5g
$3438.0 2023-09-10
Enamine
EN300-27730462-10g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2
10g
$5099.0 2023-09-10
Enamine
EN300-27730462-0.05g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
0.05g
$996.0 2025-03-19
Enamine
EN300-27730462-0.1g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
0.1g
$1043.0 2025-03-19
Enamine
EN300-27730462-0.25g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
0.25g
$1090.0 2025-03-19
Enamine
EN300-27730462-0.5g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
0.5g
$1137.0 2025-03-19
Enamine
EN300-27730462-1.0g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
1.0g
$1185.0 2025-03-19
Enamine
EN300-27730462-2.5g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
2.5g
$2324.0 2025-03-19
Enamine
EN300-27730462-5.0g
2-[(benzyloxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
2580250-74-2 95.0%
5.0g
$3438.0 2025-03-19

Additional information on 2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Comprehensive Overview of 2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2580250-74-2)

2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid (CAS No. 2580250-74-2) is a fluorinated tetrahydroisoquinoline derivative with significant potential in pharmaceutical and biochemical research. This compound features a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid moiety, making it a versatile intermediate for drug discovery, particularly in the synthesis of protease inhibitors and CNS-targeting molecules. Its 8-fluoro substitution enhances metabolic stability, a critical factor in modern medicinal chemistry.

In recent years, the demand for fluorinated heterocycles like this compound has surged due to their role in improving drug bioavailability and target selectivity. Researchers frequently search for "fluorinated isoquinoline synthesis" or "Cbz-protected amino acid applications," reflecting its relevance in peptide engineering and prodrug development. The compound’s CAS No. 2580250-74-2 is often queried in databases like SciFinder and Reaxys, underscoring its niche importance.

The structural uniqueness of 2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid lies in its dual functional groups. The Cbz group allows selective deprotection under mild conditions, while the carboxylic acid enables conjugation with amines or alcohols via amidation/esterification. This adaptability aligns with trends in "click chemistry" and "fragment-based drug design," addressing challenges in high-throughput screening.

From a synthetic perspective, this compound is pivotal in constructing tetrahydroisoquinoline scaffolds, a core structure in alkaloid-derived therapeutics. Queries such as "how to introduce fluorine into heterocycles" or "strategies for Cbz deprotection" highlight its technical utility. Notably, its 8-fluoro position minimizes off-target effects, a hot topic in "selective kinase inhibitor development."

Analytical characterization of CAS No. 2580250-74-2 typically involves HPLC, NMR, and mass spectrometry, ensuring purity for preclinical studies. The rise of "AI-driven molecular property prediction" tools has further streamlined its application in virtual screening, with researchers often asking, "how to predict LogP of fluorinated compounds."

In conclusion, 2-(benzyloxy)carbonyl-8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid exemplifies innovation in medicinal chemistry. Its design caters to contemporary needs like "improving drug half-life" and "reducing toxicity," making it a valuable asset for labs focused on next-generation therapeutics.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.